Cinnamaldehyde dimethyl acetal

toxicology safety flavor and fragrance

Cinnamaldehyde dimethyl acetal (CAS 63511-93-3) is a flavor and fragrance ingredient belonging to the class of α,β-unsaturated acetal derivatives. It is synthesized from trans-cinnamaldehyde and serves as a protected aldehyde equivalent with a distinct organoleptic profile.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 63511-93-3
Cat. No. B155576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde dimethyl acetal
CAS63511-93-3
Synonyms[(1E)-3,3-Dimethoxy-1-propen-1-yl]-benzene;  (E)-(3,3-Dimethoxy-1-propenyl)-benzene;  trans-Cinnamaldehyde Dimethyl Acetal;  (1E)-(3,3-Dimethoxy-1-propenyl)-benzene
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC(C=CC1=CC=CC=C1)OC
InChIInChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+
InChIKeyMBAOABFNWSOOLU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamaldehyde Dimethyl Acetal (CAS 63511-93-3): A Protected Aldehyde for Flavor, Fragrance, and Synthetic Applications


Cinnamaldehyde dimethyl acetal (CAS 63511-93-3) is a flavor and fragrance ingredient belonging to the class of α,β-unsaturated acetal derivatives. It is synthesized from trans-cinnamaldehyde and serves as a protected aldehyde equivalent with a distinct organoleptic profile [1]. The compound exhibits a mild, sweet, cinnamon-like odor with fruity undertones, making it suitable for spicy, cola, apple, cherry, and vanilla-type flavor compositions [1]. Key physicochemical properties include a molecular weight of 178.23 g/mol, a boiling point of approximately 263 °C, and a vapor pressure of 0.017 mmHg at 25 °C [2].

Why Cinnamaldehyde Dimethyl Acetal Cannot Be Freely Replaced by Generic In-Class Analogs


Although cinnamaldehyde dimethyl acetal shares the cinnamyl scaffold with cinnamaldehyde, cinnamyl alcohol, and α-substituted analogs, the dimethyl acetal modification fundamentally alters chemical stability, olfactory persistence, and acute toxicity [1][2]. The acetal group masks the reactive aldehyde, reducing susceptibility to oxidation, discoloration, and polymerization, which prolongs shelf life in formulated products such as soaps and detergents [1]. The dimethyl acetal also imparts a distinctly fruity, softer odor compared to the pungent, burning sharpness of cinnamaldehyde, while exhibiting significantly shorter fragrance substantivity (96 h vs. 212 h at 100%) [2]. Furthermore, close structural analogs such as α-amylcinnamaldehyde dimethyl acetal have been subject to FDA delisting, creating regulatory pitfalls that do not apply to cinnamaldehyde dimethyl acetal itself [3]. These quantitative and qualitative divergences mean that generic substitution within this compound class risks compromised stability, altered sensory performance, and potential regulatory non-compliance.

Cinnamaldehyde Dimethyl Acetal: Comparator-Based Quantitative Evidence for Scientific Selection and Procurement


Acute Oral Toxicity (LD50): Cinnamaldehyde Dimethyl Acetal vs. Cinnamaldehyde

Cinnamaldehyde dimethyl acetal exhibits a substantially higher rat oral LD50 (3.3–4.1 g/kg) compared to cinnamaldehyde (2.22 g/kg), indicating lower acute oral toxicity [1][2].

toxicology safety flavor and fragrance

Fragrance Substantivity: Cinnamaldehyde Dimethyl Acetal vs. Cinnamaldehyde

Cinnamaldehyde dimethyl acetal exhibits a substantivity of 96 hours at 100% on a standard blotter, compared to 212 hours at 100% for cinnamaldehyde, representing a 55% reduction in fragrance persistence [1][2].

organoleptic substantivity perfumery

Chemical Stability Against Oxidation and Discoloration (Class-Level Inference)

Cinnamaldehyde dimethyl acetal is more chemically stable than cinnamaldehyde, with notably improved resistance to oxidation, discoloration, and polymerization during storage and product incorporation [1]. While cinnamaldehyde is known to be affected by light and air exposure, the acetal form mitigates these degradation pathways [2].

chemical stability shelf life formulation

Synthetic Utility as a Protected Aldehyde Precursor for Bioactive Triazoles

Cinnamaldehyde dimethyl acetal is a key precursor in the synthesis of benzyl(aryl)triazoles, a class of compounds that exhibit potent and selective human aromatase (CYP19A1) inhibition with Ki values ranging from 0.02 to 1.4 μM [1]. The parent cinnamaldehyde cannot be directly employed in this synthetic sequence without prior protection of the reactive aldehyde group, making the dimethyl acetal essential for accessing this biologically active scaffold [1].

medicinal chemistry aromatase inhibitor triazole synthesis

Regulatory Status: Cinnamaldehyde Dimethyl Acetal vs. α-Amylcinnamaldehyde Dimethyl Acetal

Cinnamaldehyde dimethyl acetal remains acceptable for use in flavor and fragrance compounds under FEMA GRAS and FDA guidelines, whereas the closely related α-amylcinnamaldehyde dimethyl acetal (CAS 91-87-2) was removed from FDA's synthetic flavoring substances list, rendering it no longer permitted for such applications [1][2].

regulatory FEMA GRAS flavor safety

Optimal Application Scenarios for Cinnamaldehyde Dimethyl Acetal Based on Quantitative Evidence


Flavor Formulations Requiring Reduced Acute Toxicity Profile

With a rat oral LD50 of 3.3–4.1 g/kg compared to 2.22 g/kg for cinnamaldehyde [1], cinnamaldehyde dimethyl acetal offers a wider safety margin in flavor compositions. This is particularly valuable for food and beverage flavor houses seeking to minimize toxicological risk while maintaining the desired spicy-cinnamon character in products such as chewing gum, confectionery, and soft drinks.

Top-Note Fragrance Development in Functional Products

The 96-hour substantivity of cinnamaldehyde dimethyl acetal [2]—55% shorter than cinnamaldehyde's 212 hours—makes it ideally suited for delivering an immediate spicy-fruity top note in functional fragrances such as laundry detergents, air fresheners, and soap bars, where rapid olfactory impact followed by fade-out is desired.

Synthesis of Non-Steroidal Aromatase Inhibitors for Anticancer Research

As the obligatory protected aldehyde precursor for benzyl(aryl)triazole aromatase inhibitors with Ki values down to 0.02 μM [3], cinnamaldehyde dimethyl acetal is an essential procurement item for medicinal chemistry laboratories targeting CYP19A1. The free aldehyde cinnamaldehyde cannot substitute in the click-chemistry sequence, making the acetal the sole viable starting material for this pharmacophore.

Flavor and Fragrance Formulations Avoiding Regulatory Risk

In contrast to α-amylcinnamaldehyde dimethyl acetal, which has been delisted from FDA's permitted synthetic flavoring substances [4], cinnamaldehyde dimethyl acetal remains compliant with FEMA GRAS and FDA guidelines. This ensures uninterrupted supply chain qualification and avoids costly reformulation for products destined for regulated markets.

Technical Documentation Hub

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